1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride
Description
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-methyl-1,7-diazaspiro[3.5]nonan-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-7(11)6-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H |
InChI Key |
DQYUMSYGSCWUQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC12CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced form, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a higher oxidation state product, while reduction may produce a more reduced form of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique spirocyclic structure that includes two nitrogen atoms within its framework. This diazaspiro configuration contributes to its distinctive chemical reactivity and biological interactions. The methyl substitution at the 1-position enhances its reactivity, making it a valuable building block for synthesizing more complex molecules.
Biological Applications
1. Anticancer Activity
One of the most promising applications of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride is its role as a covalent inhibitor targeting the KRAS G12C mutant protein, which is implicated in various cancers. Recent studies have demonstrated that derivatives of this compound exhibit favorable metabolic stability and potent anti-tumor activity:
- Mechanism of Action : The compound binds effectively to the switch-II pocket of the KRAS G12C protein, inhibiting its function and subsequently affecting cellular proliferation and differentiation pathways associated with oncogenesis .
- Case Study : In an NCI-H1373 xenograft mouse model, a lead derivative showed a dose-dependent antitumor effect upon subcutaneous administration, highlighting its potential for therapeutic use in solid tumors .
Comparative Analysis with Related Compounds
The unique structural features of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one allow for comparisons with other spirocyclic compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,7-Diazaspiro[3.5]nonan-2-one | Similar spirocyclic structure without methyl substitution | Lacks enhanced reactivity due to absence of methyl group |
| 2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride | Another spirocyclic variant with different substitution | Different substitution pattern may lead to varied biological activity |
The methyl substitution in 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one significantly influences both its chemical reactivity and biological interactions compared to its analogs.
Mechanism of Action
The mechanism of action of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride involves its interaction with molecular targets in biological systems. The spirocyclic structure may allow the compound to bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related diazaspiro and azaspiro compounds, highlighting differences in substituents, ring sizes, and functional groups:
Physicochemical and Functional Comparisons
Reactivity and Stability
- 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one HCl: The methyl group at N1 reduces nucleophilicity compared to unprotected amines, enhancing stability under acidic conditions. The hydrochloride salt improves aqueous solubility.
- 2,7-Diazaspiro[3.5]nonan-1-one HCl: The ketone at C1 introduces polarity, but the absence of a methyl group may increase susceptibility to oxidation.
- 7-Boc-1,7-diazaspiro[3.5]nonan-2-one: The tert-butoxycarbonyl (Boc) group protects the amine, making the compound more lipophilic and suitable for solid-phase synthesis.
Solubility and Lipophilicity
Medicinal Chemistry
- Diazaspiro compounds are explored as κ-opioid receptor antagonists and serotonin receptor modulators due to their rigid, three-dimensional structures.
- The methyl group in 1-methyl-1,7-diazaspiro[3.5]nonan-2-one HCl may reduce metabolic degradation compared to unmethylated analogues, extending in vivo half-life.
Biological Activity
1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride is a compound notable for its unique spirocyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and findings from recent studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅ClN₂O |
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | 1-methyl-1,7-diazaspiro[3.5]nonan-2-one; hydrochloride |
| InChI | InChI=1S/C8H14N2O.ClH/c1-10-7(11)6-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H |
| InChI Key | DQYUMSYGSCWUQL-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CC12CCNCC2.Cl |
These properties contribute to the compound's stability and reactivity, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its spirocyclic structure allows it to bind effectively to certain receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects depending on the target involved.
Antitumor Activity
Recent studies have identified derivatives of this compound as potent covalent inhibitors against the KRAS G12C mutation, a known oncogenic driver in several cancers. For instance, a study reported that a derivative of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one demonstrated significant antitumor effects in xenograft mouse models. The compound was shown to bind effectively within the switch-II pocket of the KRAS protein, leading to inhibition of its activity and subsequent tumor growth suppression .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable metabolic stability in both human and mouse liver microsomes. This characteristic is crucial for its potential therapeutic applications as it suggests that the compound can maintain effective concentrations in vivo without rapid degradation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound derivatives:
- Study on KRAS G12C Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on KRAS G12C. The most promising candidate exhibited a dose-dependent antitumor effect when administered subcutaneously in an NCI-H1373 xenograft model .
- Comparative Analysis with Similar Compounds : The biological activity was compared with other spirocyclic compounds to assess potency and selectivity against various cancer cell lines. Results indicated that modifications in the spirocyclic structure could enhance both solubility and potency .
Q & A
What are the recommended synthetic routes for 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of a precursor molecule under basic conditions, followed by hydrochloride salt formation. Key steps include:
- Precursor cyclization : A base (e.g., NaOH or KOH) is used to induce ring closure, forming the spirocyclic core.
- Acidification : Hydrochloric acid is added to protonate the amine, yielding the hydrochloride salt.
- Optimization : Reaction parameters (temperature: 60–80°C; solvent: ethanol/water mixtures; time: 12–24 hrs) are tuned to maximize yield (>70%) and purity (>95%) .
What analytical techniques are suitable for structural characterization of this compound?
Level: Basic
Methodological Answer:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for solving crystal structures, particularly for verifying spirocyclic geometry .
- NMR spectroscopy : H and C NMR confirm proton environments and carbon backbone integrity.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
How can researchers address low yields during cyclization steps in synthesis?
Level: Advanced
Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Catalyst screening : Transition metals (e.g., Pd or Cu) may accelerate ring closure.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) can enhance reaction kinetics.
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
How should contradictory bioactivity data across studies be reconciled?
Level: Advanced
Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation steps:
- Purity validation : Use HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) to confirm >98% purity .
- Dose-response studies : Establish EC/IC values under standardized conditions.
- Structural analogs comparison : Evaluate bioactivity differences in related diazaspiro compounds (e.g., 2,7-diazaspiro derivatives) .
What solvents are optimal for solubility studies of this hydrochloride salt?
Level: Basic
Methodological Answer:
The hydrochloride form enhances polar solvent solubility:
- High solubility : Water, methanol, DMSO.
- Low solubility : Ethyl acetate, hexane.
- Experimental protocol : Prepare saturated solutions, filter, and quantify via gravimetric analysis or UV-Vis spectroscopy .
What mechanisms underlie its interactions with biological targets (e.g., enzymes)?
Level: Advanced
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to active sites (e.g., kinase domains).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry.
- Mutagenesis studies : Identify critical residues in target proteins .
What strategies ensure stereochemical control during synthesis?
Level: Advanced
Methodological Answer:
- Chiral auxiliaries : Temporarily introduce chiral groups to direct spirocyclic stereochemistry.
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals for enantioselective cyclization.
- Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves racemic mixtures .
What purification techniques are effective for isolating this compound?
Level: Basic
Methodological Answer:
- Recrystallization : Use ethanol/water (1:3 v/v) for high-purity crystals.
- Column chromatography : Silica gel (60–120 mesh) with eluents like chloroform:methanol (9:1).
- Ion-exchange resins : Remove residual salts .
How stable is this compound under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- pH stability : Stable in pH 2–6 (simulated gastric fluid); degrades in alkaline conditions (pH >8) .
What computational modeling approaches predict its physicochemical properties?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
